1-(1H-IMIDAZOL-1-YL)-3-METHYL-2-PENTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
Description
This compound features a pyrido[1,2-a]benzimidazole core substituted with a 1H-imidazol-1-yl group at position 1, a pentyl chain at position 2, a methyl group at position 3, and a cyanide moiety at position 4. Its molecular formula is C₂₁H₂₁N₅, with a molecular weight of 343.43 g/mol .
Properties
IUPAC Name |
1-imidazol-1-yl-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-3-4-5-8-16-15(2)17(13-22)20-24-18-9-6-7-10-19(18)26(20)21(16)25-12-11-23-14-25/h6-7,9-12,14H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXZQRNKOOZJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-IMIDAZOL-1-YL)-3-METHYL-2-PENTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(1H-IMIDAZOL-1-YL)-3-METHYL-2-PENTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The cyanide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole or benzimidazole derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
1-(1H-IMIDAZOL-1-YL)-3-METHYL-2-PENTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 1-(1H-IMIDAZOL-1-YL)-3-METHYL-2-PENTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the targets, leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrido[1,2-a]benzimidazole scaffold is versatile, with substituents dictating pharmacological and physicochemical properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Piperazinyl derivatives (e.g., ) balance this with polar groups.
- Molecular Weight : The target compound (343.43 g/mol) falls within the acceptable range for oral bioavailability, unlike heavier analogs (e.g., 433.54 g/mol in ).
Biological Activity
The compound 1-(1H-imidazol-1-yl)-3-methyl-2-pentylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex heterocyclic structure that has attracted attention for its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on available research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 345.41 g/mol. The structure features an imidazole ring, a pyridine moiety, and a benzimidazole core, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Indolylbenzo[d]imidazoles (3ao) | S. aureus | < 1 |
| Indolylbenzo[d]imidazoles (3aq) | MRSA | < 1 |
| Benzimidazole Derivative | C. albicans | 12.5 |
| Benzimidazole Analog | E. coli | 25 |
These findings suggest that the structural components of the target compound may confer similar antimicrobial properties.
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. A study on related benzimidazole derivatives indicated varying degrees of cytotoxicity against human cell lines. Notably, some compounds demonstrated low cytotoxicity while maintaining high antimicrobial efficacy .
Table 2: Cytotoxicity Data for Selected Compounds
| Compound Name | Cell Line | CC50 (µg/mL) |
|---|---|---|
| Benzimidazole Derivative | HEK293 | >200 |
| Indolylbenzo[d]imidazole | MCF7 | 32 |
| Imidazole Derivative | A549 | 16 |
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds. The presence of the imidazole and benzimidazole rings appears to enhance antimicrobial activity, potentially through mechanisms involving DNA intercalation or inhibition of key enzymes .
Case Studies
- Study on Antimicrobial Efficacy : A series of synthesized benzimidazole derivatives were tested against multiple microbial strains. The results indicated that modifications in the side chains significantly influenced the MIC values, suggesting that the alkyl substituents play a crucial role in enhancing activity .
- Cytotoxicity and Selectivity : In a comparative study of various imidazole derivatives, it was found that certain substitutions reduced cytotoxic effects while retaining antimicrobial properties. This highlights the potential for developing safer therapeutic agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 1-(1H-imidazol-1-yl)-3-methyl-2-pentylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving condensation of imidazole derivatives with pyrido[1,2-a]benzimidazole precursors. For example, ZnO@SO3H@Tropine catalysts have been shown to enhance yield and regioselectivity in analogous pyrido[1,2-a]benzimidazole syntheses . Key steps include:
- Step 1 : Formation of the pyrido[1,2-a]benzimidazole core via cyclization of nitromethylene intermediates.
- Step 2 : Introduction of the imidazol-1-yl and pentyl groups via nucleophilic substitution or alkylation.
- Step 3 : Cyanide incorporation at the 4-position using KCN or CuCN under inert conditions.
- Optimization : Reaction temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loading (5–10 mol%) critically influence yield .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and backbone integrity. For example, imidazole protons typically resonate at δ 7.5–8.5 ppm, while pyrido-benzimidazole carbons appear at 110–150 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the fused bicyclic system. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm error) and fragmentation patterns.
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer : While specific toxicity data for this compound is limited, benzimidazole derivatives often require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of cyanide-containing intermediates.
- Waste Disposal : Neutralize cyanide waste with FeSO₄ or NaOCl solutions before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer : SAR studies should systematically modify substituents and evaluate pharmacological outcomes:
- Variable Groups : Alter the pentyl chain length (C3–C6) and imidazole substitution patterns (e.g., 2-methyl vs. 4-nitro).
- Biological Assays : Test against target enzymes (e.g., p38 MAPK for anti-inflammatory activity) using kinase inhibition assays .
- Key Findings from Analogues :
Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound?
- Methodological Answer :
- In-Silico Tools : Use Molinspiration or SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and compliance with Lipinski’s rules. For example:
- TPSA : <90 Ų suggests good oral bioavailability.
- CYP450 Inhibition : Employ Schrödinger’s QikProp to assess metabolic stability .
- Toxicity Prediction : ProTox-II or Derek Nexus evaluates hepatotoxicity and mutagenicity.
Q. How can researchers resolve contradictions in catalytic efficiency across synthetic protocols?
- Methodological Answer : Contradictions often arise from solvent polarity, catalyst surface area, or competing side reactions. Systematic approaches include:
- Design of Experiments (DoE) : Vary catalyst (e.g., ZnO@SO3H vs. Fe₃O₄@SiO₂), solvent (DMF vs. THF), and temperature in a factorial design.
- Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify rate-limiting steps. For example, imidazole coupling may require Brønsted acid catalysis .
- Characterization of Byproducts : LC-MS or GC-MS to detect and eliminate side products (e.g., dimerization or over-alkylation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
